Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate
Description
Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to an amine on a but-3-enyl backbone with a hydroxymethyl substituent. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and heterocycle synthesis. The but-3-enyl chain introduces a conjugated double bond, which may influence reactivity, stereochemistry, and downstream applications. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., oxetane, bicyclo, and isoxazole derivatives) offer insights into comparative properties and applications.
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(7-12)5-6-11-9(13)14-10(2,3)4/h12H,1,5-7H2,2-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMPRXJGSYDWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxymethyl but-3-enyl precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Structural Features
The target compound’s structure combines a Boc-protected amine with a hydroxymethyl-substituted but-3-enyl chain. Below is a comparison with analogous carbamates from the evidence:
Structural Insights :
- Backbone Flexibility : The but-3-enyl chain in the target compound offers greater conformational flexibility compared to rigid oxetane or bicyclo frameworks .
- Electronic Effects : The conjugated double bond in but-3-enyl may enhance electron delocalization, affecting reactivity in nucleophilic additions or cycloadditions.
Reactivity Trends :
- Boc Deprotection : All compounds undergo acid-mediated deprotection (e.g., HCl/dioxane) to yield free amines.
- Functionalization : The hydroxymethyl group in the target compound allows for oxidation (to carboxylic acids) or esterification, whereas oxetane and bicyclo derivatives are more suited for click chemistry or strain-promoted reactions .
Physicochemical Properties
Biological Activity
Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate is a compound that has garnered interest in various fields of research, particularly in organic synthesis, biochemistry, and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in scientific research, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique functional groups, which include a tert-butyl group, a hydroxymethyl group, and a carbamate moiety. This structure allows for diverse chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to the inhibition of enzyme activity. The hydroxymethyl group enhances binding through hydrogen bonding and other non-covalent interactions, stabilizing the compound's interaction with its targets.
Applications in Research
This compound has several important applications:
- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Biochemical Assays : The compound is utilized as a substrate in various biochemical assays to study enzyme mechanisms.
- Drug Development : Its potential role in drug development is being investigated, particularly in designing enzyme inhibitors.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound. Below is a summary of key findings from relevant studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of specific enzymes involved in metabolic pathways. |
| Study 2 | Antimicrobial Activity | Showed activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |
| Study 3 | Cytotoxicity | Displayed cytotoxic effects on cancer cell lines, indicating possible applications in oncology. |
Case Study 1: Enzyme Inhibition
In one study, this compound was tested against a panel of enzymes. The results indicated that the compound effectively inhibited the activity of specific enzymes involved in lipid metabolism, providing insights into its potential therapeutic applications for metabolic disorders.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Tert-butyl (3-(hydroxymethyl)phenyl)carbamate | Phenyl group instead of but-3-enyl | Different enzyme inhibition profile |
| Tert-butyl (S)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate | Pyrrolidinyl group | Enhanced binding affinity to certain receptors |
This compound stands out due to its specific combination of functional groups that confer distinct reactivity and binding properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
